molecular formula C10H17NO2 B2493974 N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide CAS No. 1286713-27-6

N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide

Cat. No.: B2493974
CAS No.: 1286713-27-6
M. Wt: 183.251
InChI Key: ZSMWYHWGGMVVMP-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide is a versatile chemical compound with unique properties that make it valuable in various scientific research fields. It is used in pharmaceuticals, material science, and catalysis, unlocking new possibilities for innovative discoveries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-cyclopropyl-2-hydroxypropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), ether, reflux.

    Substitution: Thionyl chloride (SOCl2), dichloromethane, room temperature.

Major Products Formed

    Oxidation: Formation of N-(2-cyclopropyl-2-oxopropyl)cyclopropanecarboxamide.

    Reduction: Formation of N-(2-cyclopropyl-2-hydroxypropyl)cyclopropylamine.

    Substitution: Formation of N-(2-cyclopropyl-2-chloropropyl)cyclopropanecarboxamide.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The cyclopropyl and hydroxyl groups play a crucial role in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopropyl-2-hydroxypropyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclopropane ring.

    N-(2-cyclopropyl-2-hydroxypropyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring.

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide is unique due to its dual cyclopropyl groups, which confer distinct steric and electronic properties. These properties enhance its reactivity and binding interactions, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(13,8-4-5-8)6-11-9(12)7-2-3-7/h7-8,13H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMWYHWGGMVVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CC1)(C2CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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